[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine
Description
[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a methoxymethyl group at position 1 and a methanamine group at position 2.
Properties
IUPAC Name |
[1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-2-7(3-8,4-9)5-11-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXMLGQFGQBFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(CO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine involves several steps. One common synthetic route includes the following steps:
Formation of the oxabicyclohexane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxymethyl group: This step typically involves the use of methoxymethyl chloride in the presence of a base.
Attachment of the methanamine group: This can be done through a nucleophilic substitution reaction using an amine source.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium azide or halides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activity.
- Antimicrobial Activity : Recent studies have demonstrated that [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine exhibits antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. This suggests its potential use in developing new antibiotics to combat resistant infections.
- Anticancer Research : In vitro studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents in lung cancer treatments, particularly against A549 cell lines. The compound's ability to work synergistically with other drugs may lead to improved treatment regimens for cancer patients.
Organic Synthesis
The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis.
- Building Block for Complex Molecules : Its bicyclic nature makes it an ideal precursor for synthesizing more complex organic compounds, particularly in the pharmaceutical industry where novel drug candidates are continually being developed.
Materials Science
The compound's chemical characteristics lend it potential applications in materials science.
- Polymer Chemistry : Research indicates that derivatives of this compound could be utilized in creating new polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against multidrug-resistant Staphylococcus aureus, inhibiting growth at lower concentrations than traditional antibiotics. |
| Anticancer Synergy | Showed enhanced cytotoxicity when combined with established chemotherapeutics in lung cancer cell lines (A549). |
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The methanamine group can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine with structurally related bicyclo[2.1.1]hexane derivatives:
Key Structural and Functional Differences
Substituent Effects: Methoxymethyl vs. Fluoromethyl: The methoxymethyl group in the target compound (C₈H₁₅NO₂) provides moderate polarity compared to the fluoromethyl derivative (C₈H₁₃FNO), which is more lipophilic due to fluorine’s electronegativity . Methanamine vs. Ethanolamine: The 4-methanamine group in the target contrasts with the methanol group in [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride (C₇H₁₄ClNO₂), affecting hydrogen-bonding capacity and solubility .
Bicyclic System Modifications: Replacing the oxygen bridge with nitrogen (2-azabicyclo) in [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride (C₈H₁₅NO₂·HCl) introduces basicity and alters ring strain, impacting receptor binding .
Physicochemical Properties
- Molecular Weight : The target compound (157.21 Da) is heavier than the methyl derivative (113.16 Da, ) but lighter than the azabicyclo analog (193.67 Da, ).
- Polarity: Methoxymethyl and methanamine groups increase polarity compared to ethyl or methyl substituents, suggesting better aqueous solubility than C₈H₁₅NO (141.21 Da, ).
Biological Activity
[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine, also known by its CAS number 3025891-64-6, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- Structure : The compound features a bicyclic structure that is characteristic of its class, providing a scaffold for various biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with appropriate precursors that can undergo cyclization.
- Cyclization Reaction : A key step involves the formation of the bicyclic structure through a cyclization reaction, often facilitated by specific catalysts or reagents.
- Final Modification : The methanamine group is introduced in the final stages to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Interaction : It may act as an inhibitor or activator for certain enzymes, affecting metabolic processes.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Neuropharmacological Effects
Studies have explored the neuropharmacological effects of bicyclic amines, indicating possible anxiolytic and antidepressant activities. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine.
Case Studies
- Study on Antimicrobial Activity :
- Neuropharmacological Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
